3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid
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Overview
Description
3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of two methyl groups attached to the second carbon of the malonic acid backbone, with one of the ester groups being a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid typically involves the esterification of 2,2-Dimethyl-malonic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Alkylation: The compound can undergo alkylation at the alpha position of the malonic ester, forming new carbon-carbon bonds.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Alkylation: Alkyl halides in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Hydrolysis: 2,2-Dimethyl-malonic acid and benzyl alcohol.
Alkylation: Substituted malonic esters with new alkyl groups.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid involves its reactivity as a malonic ester. The compound can form enolates under basic conditions, which can then participate in nucleophilic substitution reactions. The presence of the benzyl ester group can influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Diethyl malonate: A commonly used malonic ester with two ethyl ester groups.
Dimethyl malonate: Similar to diethyl malonate but with two methyl ester groups.
Benzyl malonate: A malonic ester with two benzyl ester groups.
Uniqueness: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both methyl groups and a benzyl ester group. This combination provides distinct reactivity and selectivity compared to other malonic esters. The steric and electronic effects of the methyl groups and the benzyl ester influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,2-dimethyl-3-oxo-3-phenylmethoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,10(13)14)11(15)16-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPNXTCBTKAUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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